N,N-dimethyl-5-[(3-nitrophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE: is an organic compound that belongs to the class of nitrophenyl ethers It is characterized by the presence of a furan ring substituted with a nitrophenoxy methyl group and a dimethyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitro derivatives or amine derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Chemistry: N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, while the furan ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another nitro-substituted compound with similar reactivity.
1,3-Dimethoxy-5-[(3-nitrophenoxy)methyl]benzene: A structurally similar compound with a benzene ring instead of a furan ring.
Uniqueness: N,N-DIMETHYL-5-[(3-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of both a furan ring and a nitrophenoxy methyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2O5 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N,N-dimethyl-5-[(3-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O5/c1-15(2)14(17)13-7-6-12(21-13)9-20-11-5-3-4-10(8-11)16(18)19/h3-8H,9H2,1-2H3 |
InChI Key |
FNMQUCDJYPYSSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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